molecular formula C23H26ClN3O5S B2896128 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1215745-80-4

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Número de catálogo: B2896128
Número CAS: 1215745-80-4
Peso molecular: 491.99
Clave InChI: WCEOIHNWLPADBQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H26ClN3O5S and its molecular weight is 491.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

  • Temperature : Elevated temperatures (e.g., reflux in ethanol) enhance reaction kinetics but may increase side products .
  • Solvent Choice : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates .
  • Catalysts : Use of coupling agents (e.g., HATU) for amide bond formation minimizes racemization .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures high purity (>95%) .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer: Multimodal characterization is essential:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify proton environments and carbon frameworks (e.g., morpholinoethyl protons at δ 2.4–3.6 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peak matching theoretical mass ±2 ppm) .
  • IR Spectroscopy : Stretching frequencies (e.g., C=O at ~1670 cm1^{-1}) validate functional groups .

Q. How should researchers assess the compound’s physicochemical properties for experimental applications?

Methodological Answer: Key properties include:

  • Solubility : Test in DMSO (stock solutions) followed by dilution in PBS (pH 7.4) to mimic physiological conditions .
  • Stability : Conduct accelerated degradation studies under UV light, heat (40°C), and varied pH (3–9) to identify optimal storage conditions .

Advanced Research Questions

Q. What strategies are recommended for evaluating the compound’s bioactivity in vitro?

Methodological Answer: Prioritize target-specific assays:

  • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-labeled competitors) to determine IC50_{50} values .
  • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1 nM–100 µM) .
  • Selectivity Profiling : Screen against related targets (e.g., kinase panels) to identify off-target effects .

Q. How can contradictory data in biological assays be resolved?

Methodological Answer: Address discrepancies via:

  • Dose-Response Reproducibility : Repeat assays in triplicate with independent compound batches to rule out batch variability .
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and transcriptomics for downstream pathway effects .
  • Positive/Negative Controls : Include reference compounds (e.g., staurosporine for cytotoxicity) to calibrate assay conditions .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer: Leverage molecular modeling:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., kinases, GPCRs) .
  • QM/MM Calculations : Optimize ligand-protein interactions at the electronic level with Gaussian 16 or ORCA .
  • MD Simulations : GROMACS or AMBER for assessing binding stability over 100 ns trajectories .

Q. How can reaction mechanisms for derivative synthesis be elucidated?

Methodological Answer: Mechanistic studies require:

  • Kinetic Profiling : Monitor intermediates via time-resolved LC-MS to identify rate-limiting steps .
  • Isotopic Labeling : Use 18^{18}O or 15^{15}N tracers to track atom transfer during cyclization or amide formation .
  • DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G*) to propose plausible pathways .

Q. What methods are effective for structural modification to enhance pharmacological properties?

Methodological Answer: Rational design strategies include:

  • SAR Studies : Synthesize analogs with substitutions on the benzo[d]thiazole or morpholinoethyl moieties and correlate changes with bioactivity .
  • Prodrug Derivatization : Introduce ester or carbonate groups to improve solubility or bioavailability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots for modification .

Propiedades

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S.ClH/c1-28-17-3-5-21-18(15-17)24-23(32-21)26(7-6-25-8-10-29-11-9-25)22(27)16-2-4-19-20(14-16)31-13-12-30-19;/h2-5,14-15H,6-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEOIHNWLPADBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.